4,5,11,12-Tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one is a complex organic compound with the molecular formula C₂₁H₂₇NO₅ and a molecular weight of 373.4 g/mol. This compound features a distinctive tetracyclic structure characterized by four methoxy groups and a nitrogen atom integrated into its framework. It is primarily sourced from the plant Stephania yunnanensis, which suggests potential biological activity and applications in pharmacology.
This compound belongs to the class of organic compounds known as alkaloids, specifically a subclass of tetracyclic alkaloids. Alkaloids are known for their diverse pharmacological effects and are often derived from plant sources. The unique structural features of 4,5,11,12-Tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one may contribute to its biological activities and interactions within biological systems.
The synthesis of 4,5,11,12-Tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one typically involves multi-step procedures that begin with the construction of the core tetracyclic structure. Key methods include:
The molecular structure of 4,5,11,12-Tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one can be described as follows:
Property | Details |
---|---|
Molecular Formula | C₂₁H₂₇NO₅ |
Molecular Weight | 373.4 g/mol |
IUPAC Name | 4,5-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |
InChI Key | YRYHFXJRUQQCBR-UHFFFAOYSA-N |
Canonical SMILES | CN1CCC23CC(=O)C(=C(C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC |
The structure exhibits a complex arrangement of rings and functional groups that contribute to its chemical reactivity and biological properties.
4,5,11,12-Tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one participates in various chemical reactions:
These reactions highlight the compound’s versatility in synthetic organic chemistry and potential modifications for enhanced biological activity.
The mechanism of action for 4,5,11,12-Tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one appears to involve interactions with specific molecular targets such as enzymes or receptors within biological systems:
The physical properties of 4,5,11,12-Tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one include:
Key chemical properties include:
These properties are crucial for understanding its behavior in various chemical environments and applications.
The scientific applications of 4,5,11,12-Tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one include:
Research continues to uncover additional applications based on its unique structural characteristics and biological properties.
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4